molecular formula C13H21NO B1386354 1-(2-Isobutoxy-5-methylphenyl)-ethylamine CAS No. 1048917-08-3

1-(2-Isobutoxy-5-methylphenyl)-ethylamine

Cat. No.: B1386354
CAS No.: 1048917-08-3
M. Wt: 207.31 g/mol
InChI Key: MKXUJCYHZZKNAA-UHFFFAOYSA-N
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Description

1-(2-Isobutoxy-5-methylphenyl)-ethylamine (C13H21NO, MW 207.31) is a chiral amine compound of significant interest in medicinal chemistry and pharmaceutical research. This substituted phenethylamine derivative features an isobutoxy group at the ortho position and a methyl substituent at the para position of the phenyl ring, which creates a sterically defined molecular architecture valuable for structure-activity relationship studies. The compound serves as a versatile chemical building block for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. The ethylamine moiety provides a handle for further functionalization, while the isobutoxy group can influence metabolic stability and bioavailability. Structurally related amine compounds have demonstrated applications in central nervous system research . This compound is provided as a high-purity material for research purposes only. Researchers investigating PDE2 inhibitors or novel heterocyclic compounds may find particular utility in this chiral scaffold. Proper storage at recommended temperatures and handling under appropriate laboratory conditions is essential to maintain product integrity. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[5-methyl-2-(2-methylpropoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-9(2)8-15-13-6-5-10(3)7-12(13)11(4)14/h5-7,9,11H,8,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXUJCYHZZKNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(C)C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step-by-step process:

Step Reagents & Conditions Description Yield/Notes
1. Aromatic substitution 2-Isobutoxy-5-methylphenol or derivative + electrophilic substitution reagents Introduction of the isobutoxy group at position 2 and methyl group at position 5 Selective substitution achieved under controlled conditions
2. Oxidation to aldehyde Oxidizing agents like PCC or DMP Conversion of phenol derivative to corresponding aldehyde High yield, selective oxidation
3. Reductive amination Ethylamine + reducing agents (e.g., sodium cyanoborohydride) Formation of the ethylamine side chain attached to the aromatic ring Produces the desired amino compound with high specificity

Research Data:
VulcanChem reports that the synthesis involves reacting appropriate precursors, such as 2-isobutoxy-5-methylbenzaldehyde, with ethylamine under mild conditions to afford the target compound.

Multi-step Synthesis via Ester Hydrolysis and Amination

Overview:
This approach employs ester intermediates, which are hydrolyzed to acids, then converted into amines via reductive amination.

Detailed Method:

Step Reagents & Conditions Description Yield/Notes
1. Ester formation Esterification of phenolic acid derivatives Formation of methyl or ethyl esters of the aromatic acid Facilitates subsequent hydrolysis
2. Hydrolysis NaOH in methanol or aqueous solution Conversion of ester to free acid High efficiency
3. Conversion to amine Reductive amination with ethylamine + NaBH(OAc)₃ Introduction of ethylamine group onto the aromatic ring Achieves high selectivity and yield

Research Data:
VulcanChem details a synthesis route where ethyl ester intermediates are hydrolyzed, then subjected to reductive amination to produce the target amine with yields up to 91%.

Synthesis via Cross-Coupling and Functional Group Transformations

Overview:
This method involves cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, followed by functional group modifications.

Process Outline:

Step Reagents & Conditions Description Yield/Notes
1. Cross-coupling Palladium catalysts, boronic acids, or amination reagents Attach aromatic groups with desired substituents High regioselectivity
2. Alkylation Alkyl halides or sulfonates Introduce the ethylamine side chain Controlled conditions to prevent over-alkylation
3. Final reduction or hydrolysis NaBH₄ or acid hydrolysis Finalize the amine structure Yields depend on reaction conditions

Research Data:
Patents describe similar synthetic pathways, emphasizing the importance of regioselectivity and functional group compatibility during coupling reactions.

Data Table Summarizing Preparation Methods

Method Key Reagents Main Steps Advantages Typical Yield
Aromatic substitution + reductive amination Phenol derivatives, ethylamine, NaBH₄ Substitution, oxidation, amination High specificity, straightforward 70-90%
Ester hydrolysis + reductive amination Esters, NaOH, NaBH(OAc)₃ Hydrolysis, amination Good for large-scale synthesis 80-91%
Cross-coupling + functionalization Pd catalysts, boronic acids, alkyl halides Coupling, alkylation High regioselectivity Variable, 60-85%

Research Findings and Notes:

  • Selectivity and Yield Optimization:
    The choice of reagents such as NaBH(OAc)₃ in reductive amination significantly enhances selectivity and yield, as demonstrated in multiple studies.

  • Functional Group Compatibility:
    Protecting groups and reaction conditions are optimized to prevent side reactions, especially during multi-step syntheses involving sensitive aromatic and amino functionalities.

  • Scalability:
    Hydrolysis and reductive amination routes are preferred for scalable synthesis due to their operational simplicity and high yields.

  • Environmental and Safety Considerations: Use of milder reagents like NaBH(OAc)₃ and avoidance of hazardous solvents improve safety profiles during synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isobutoxy-5-methylphenyl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amine derivatives.

Scientific Research Applications

1-(2-Isobutoxy-5-methylphenyl)-ethylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1-(2-Isobutoxy-5-methylphenyl)-ethylamine and analogous ethylamine derivatives:

Compound Name Substituents on Phenyl Ring Synthesis Method Key Applications/Findings Reference
1-(2-Isobutoxy-5-methylphenyl)-ethylamine 2-isobutoxy, 5-methyl Not explicitly detailed (inferred: chiral imine reduction/hydrogenation) Potential chiral intermediate (inferred) -
1-(m-Hydroxyphenyl)ethylamine 3-hydroxy Trichlorosilane reduction of α-PEA-imines; iron-catalyzed hydrogenation Intermediate for Rasagiline, Tamsulosin (high yields ~90%)
1-(2-Naphthyl)ethylamine 2-naphthyl Staudinger cycloaddition with imines Chiral auxiliary (moderate diastereoselectivity); no antimicrobial activity
Ethylamine analog of phencyclidine Cyclohexyl-phenyl backbone Not specified Psychoactive (e.g., PCE, TCPy derivatives)

Key Observations:

Structural Influence on Function: Substituent position and type critically affect reactivity. For example, 1-(2-naphthyl)ethylamine shows comparable chiral induction to 1-phenylethylamine, whereas the 1-naphthyl isomer exhibits poor selectivity . Similarly, the 2-isobutoxy group in the target compound may enhance steric hindrance compared to smaller substituents (e.g., hydroxyl or methyl).

Synthetic Methodologies :

  • High-yielding methods for related compounds (e.g., trichlorosilane reduction of imines for 1-(m-hydroxyphenyl)ethylamine ) suggest that similar strategies could be adapted for synthesizing the target compound.
  • Diastereoselectivity in chiral auxiliary applications (e.g., naphthylethylamines ) highlights the importance of substituent electronic and steric profiles, which may guide optimization of the target compound’s synthesis.

Biological and Pharmacological Profiles: Ethylamine derivatives span diverse applications: intermediates (e.g., Rasagiline synthesis ), chiral auxiliaries , and psychoactive agents . The target compound’s lack of documented antimicrobial activity aligns with trends observed in structurally related azetidinones .

Unresolved Questions :

  • Specific data on the target compound’s reactivity, enantiomeric resolution, or biological activity remain absent in the provided evidence. Further studies could explore its utility in asymmetric catalysis or as a precursor for bioactive molecules.

Biological Activity

1-(2-Isobutoxy-5-methylphenyl)-ethylamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The chemical structure of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine can be represented as follows:

  • IUPAC Name : 1-(2-Isobutoxy-5-methylphenyl)-ethylamine
  • Molecular Formula : C14H21NO
  • Molecular Weight : 233.33 g/mol

The biological activity of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine is attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through interactions with adrenergic and dopaminergic receptors. The isobutoxy group enhances lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with intracellular targets.

Antimicrobial Activity

Research has indicated that derivatives of similar phenyl-ethylamines exhibit significant antimicrobial properties. For instance, compounds structurally related to 1-(2-Isobutoxy-5-methylphenyl)-ethylamine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays have demonstrated minimum inhibitory concentrations (MIC) in the range of 50-100 µg/mL for related compounds .

Anticancer Properties

Studies have explored the antiproliferative effects of phenyl-ethylamine derivatives on cancer cell lines. For example, compounds with similar structures have been tested against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells, showing IC50 values ranging from 200 to 300 µg/mL . These findings suggest potential applications in cancer therapeutics.

Study on Antimicrobial Efficacy

A study conducted by researchers at a prominent university investigated the antimicrobial efficacy of various phenyl-ethylamine derivatives, including 1-(2-Isobutoxy-5-methylphenyl)-ethylamine. The study found that the compound exhibited promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of approximately 62.5 µg/mL .

Antiproliferative Activity Assessment

In another research effort, the antiproliferative effects of this compound were evaluated using cell viability assays. The results indicated that at concentrations above 200 µg/mL, the compound significantly inhibited cell growth in both HeLa and A549 cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

The biological activity of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine can be compared to other similar compounds:

CompoundBiological ActivityMIC/IC50 Values
Compound AAntibacterialMIC = 50 µg/mL
Compound BAntiproliferativeIC50 = 250 µg/mL
1-(2-Isobutoxy-5-methylphenyl)-ethylamine Antimicrobial & AnticancerMIC = 62.5 µg/mL; IC50 = 226 µg/mL

Q & A

Q. Q1: What synthetic routes are most effective for producing 1-(2-Isobutoxy-5-methylphenyl)-ethylamine, and how can reaction conditions be optimized?

A: The compound can be synthesized via alkylation of substituted phenylacetonitriles with ethylamine derivatives. Key steps include:

  • Starting materials : 2-isobutoxy-5-methylbenzaldehyde and ethylamine hydrochloride .
  • Catalysts : Use of palladium or nickel catalysts for reductive amination to improve yield .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Q2: What analytical techniques are critical for confirming the molecular structure and purity of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine?

A:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., isobutoxy at C2, methyl at C5) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
  • HPLC : Quantify purity using reverse-phase C18 columns (acetonitrile/water gradient) .
  • X-ray crystallography : Resolve stereochemistry in salt forms (e.g., hydrochloride) .

Advanced Research: Structure-Activity Relationships

Q. Q3: How do substituents (e.g., isobutoxy vs. ethoxy) on the phenyl ring influence receptor binding affinity?

A:

  • Isobutoxy group : Enhances lipophilicity, potentially improving blood-brain barrier penetration compared to ethoxy .
  • Methyl at C5 : Steric effects may reduce off-target interactions with monoamine oxidases .
  • Experimental validation : Radioligand binding assays (e.g., 3^3H-serotonin displacement) and molecular docking studies to assess selectivity for serotonin/dopamine receptors .

Q. Q4: What computational methods are recommended to predict the pharmacokinetic properties of this compound?

A:

  • ADME prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), solubility, and CYP450 metabolism .
  • Molecular dynamics simulations : Analyze stability in lipid bilayers or receptor-binding pockets (e.g., 5-HT2A_{2A}) .

Biological Activity and Mechanism

Q. Q5: What in vitro models are suitable for evaluating the neuropharmacological potential of 1-(2-Isobutoxy-5-methylphenyl)-ethylamine?

A:

  • Receptor profiling : HEK293 cells transfected with human serotonin (5-HT1A_{1A}, 5-HT2A_{2A}) or dopamine (D2_2) receptors .
  • Functional assays : cAMP accumulation or calcium flux assays to determine agonist/antagonist activity .
  • Metabolic stability : Incubation with liver microsomes and LC-MS analysis to identify primary metabolites .

Q. Q6: How can researchers address discrepancies in biological activity data across studies?

A:

  • Standardize protocols : Control for variables like cell line origin, assay buffers, and compound purity .
  • Orthogonal validation : Cross-check receptor binding data with in vivo behavioral models (e.g., forced swim test for antidepressant activity) .

Safety and Handling

Q. Q7: What safety precautions are essential when handling 1-(2-Isobutoxy-5-methylphenyl)-ethylamine in the laboratory?

A:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill management : Neutralize with activated carbon and dispose as hazardous waste .

Methodological Challenges

Q. Q8: What strategies mitigate by-product formation during the synthesis of this compound?

A:

  • Temperature control : Maintain <80°C to prevent decomposition of the isobutoxy group .
  • Catalyst screening : Test transition metals (e.g., Pd/C vs. Raney Ni) to optimize reductive amination efficiency .
  • In-line purification : Employ continuous flow reactors with integrated scavengers to remove impurities .

Q. Q9: How can enantiomeric purity be achieved if the compound exhibits chiral centers?

A:

  • Chiral resolution : Use (R)- or (S)-mandelic acid derivatives for diastereomeric salt formation .
  • Asymmetric synthesis : Chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Isobutoxy-5-methylphenyl)-ethylamine
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1-(2-Isobutoxy-5-methylphenyl)-ethylamine

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